molecular formula C14H16ClN5OS B6624830 [4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone

[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone

Cat. No.: B6624830
M. Wt: 337.8 g/mol
InChI Key: IZEMKDPTQOFXOH-UHFFFAOYSA-N
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Description

[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone is a complex organic compound that features a piperazine ring, a chloropyridine moiety, and a thiadiazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common synthetic route includes:

    Preparation of 5-Chloropyridin-2-ylmethanol: This can be achieved through the chlorination of pyridine followed by reduction.

    Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Coupling with Thiadiazole: The final step involves coupling the piperazine derivative with a thiadiazole moiety under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions vary, but may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, [4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of [4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyl)piperazin-1-ylmethanone
  • [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone

Uniqueness

Compared to similar compounds, [4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone stands out due to its unique combination of a chloropyridine moiety and a thiadiazole group. This structural arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[(5-chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5OS/c1-10-13(22-18-17-10)14(21)20-6-4-19(5-7-20)9-12-3-2-11(15)8-16-12/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMKDPTQOFXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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